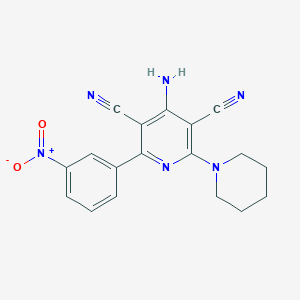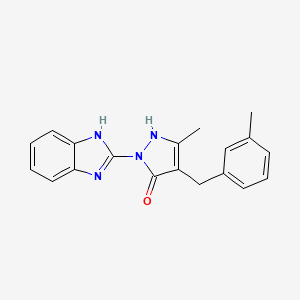![molecular formula C14H9Cl2N5S2 B11043673 3-(2,3-Dichlorophenyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043673.png)
3-(2,3-Dichlorophenyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dichlorophenyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: (whew, that’s a mouthful!) is a compound with the following chemical formula:
C20H14Cl2N2O2S
and CAS number 1321833-47-9 . It belongs to the class of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, which have intriguing properties and applications.Preparation Methods
Industrial Production: As of now, there is no established large-scale industrial production method for this compound. Researchers primarily synthesize it in the lab for specific applications.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive due to limited data. further exploration could reveal exciting possibilities.
Major Products: The major products formed from these reactions depend on the specific reaction conditions. Researchers are actively investigating its reactivity to uncover novel derivatives and applications.
Scientific Research Applications
Chemistry:
Energetic Materials: [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines exhibit promising properties as energetic materials, potentially finding use in propellants and explosives.
Materials Science: Researchers explore its role in designing functional materials with unique electronic and optical properties.
Bioactivity: Although limited data exists, researchers speculate that this compound may exhibit bioactivity. Further studies are needed to explore its potential as a drug candidate or biological probe.
Rare and Unique Chemicals: Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. Its scarcity adds to its allure.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains a mystery. Researchers hypothesize that it may interact with specific molecular targets or pathways, but further investigations are necessary.
Comparison with Similar Compounds
While this compound stands out due to its intricate structure, let’s briefly compare it with other related compounds:
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with different properties.
Other [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: Explore compounds within this family to understand their similarities and differences.
Properties
Molecular Formula |
C14H9Cl2N5S2 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9Cl2N5S2/c1-6-11(22-7(2)17-6)13-20-21-12(18-19-14(21)23-13)8-4-3-5-9(15)10(8)16/h3-5H,1-2H3 |
InChI Key |
PURXYUBOWQZQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B11043590.png)

![1-(3,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11043603.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11043631.png)
![1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043632.png)

![8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11043637.png)

![3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid](/img/structure/B11043645.png)
![1-cyclohexyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043654.png)
![methyl 3-(4-chlorophenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043658.png)
![Diethyl 2-{[5-(2,6-dimethylmorpholino)-1,2,3-thiadiazol-4-YL]methylene}malonate](/img/structure/B11043660.png)
![5-Chloro-2-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-8-methoxyquinoline](/img/structure/B11043662.png)
![7-(2,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11043668.png)
